
Lanthanum methoxyethoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum methoxyethoxide is an organometallic compound that contains lanthanum, a rare earth element, and methoxyethoxide groups. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. This compound is typically used as a precursor for the synthesis of lanthanum-containing materials, such as lanthanum oxide films.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum methoxyethoxide can be synthesized through the reaction of lanthanum chloride with sodium methoxyethoxide in an anhydrous environment. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
LaCl3+3NaOCH2CH3→La(OCH2CH3)3+3NaCl
Industrial Production Methods
In industrial settings, this compound can be produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum methoxyethoxide undergoes various chemical reactions, including hydrolysis, oxidation, and ligand exchange reactions.
-
Hydrolysis: : When exposed to moisture, this compound hydrolyzes to form lanthanum hydroxide and methanol.
La(OCH2CH3)3+3H2O→La(OH)3+3HOCH2CH3
-
Oxidation: : The compound can be oxidized to form lanthanum oxide, which is a valuable material in various applications.
2La(OCH2CH3)3+3O2→2La2O3+6HOCH2CH3
-
Ligand Exchange: : this compound can undergo ligand exchange reactions with other alkoxides or organic ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, oxygen, and various organic ligands. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure the desired product is obtained.
Major Products Formed
The major products formed from the reactions of this compound include lanthanum hydroxide, lanthanum oxide, and various organometallic compounds depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lanthanum methoxyethoxide has a wide range of applications in scientific research, particularly in the fields of materials science, chemistry, and catalysis.
Wirkmechanismus
The mechanism of action of lanthanum methoxyethoxide in catalysis involves the coordination of the lanthanum ion with the reactants, facilitating the formation of intermediate species and lowering the activation energy of the reaction. The methoxyethoxide ligands can also participate in the reaction by stabilizing the intermediate species and enhancing the overall catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Lanthanum methoxyethoxide can be compared with other lanthanum alkoxides, such as lanthanum ethoxide and lanthanum isopropoxide. These compounds share similar chemical properties and applications but differ in their reactivity and stability.
Lanthanum Ethoxide: Similar to this compound, lanthanum ethoxide is used as a precursor for the synthesis of lanthanum-containing materials. it is less stable and more reactive due to the shorter alkoxide chain.
Lanthanum Isopropoxide: This compound is more stable than this compound and is used in similar applications.
Conclusion
This compound is a versatile compound with significant applications in materials science, chemistry, and catalysis. Its unique properties and reactivity make it a valuable precursor for the synthesis of lanthanum-containing materials and a useful catalyst in various chemical reactions. The comparison with similar compounds highlights its distinct advantages and potential for further research and development.
Eigenschaften
Molekularformel |
C9H24LaO6 |
|---|---|
Molekulargewicht |
367.19 g/mol |
IUPAC-Name |
lanthanum;2-methoxyethanol |
InChI |
InChI=1S/3C3H8O2.La/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |
InChI-Schlüssel |
YPKCZBIEMQXFTM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCO.COCCO.COCCO.[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)

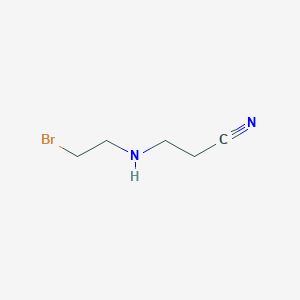
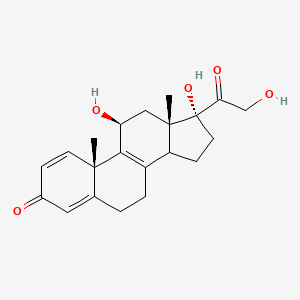
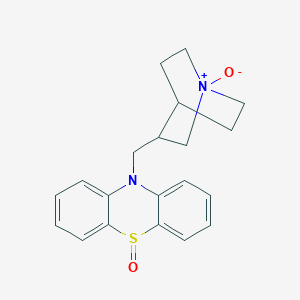
![2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol](/img/structure/B13415352.png)
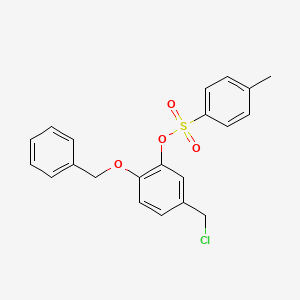
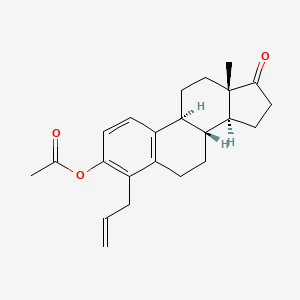
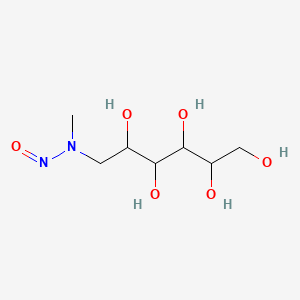
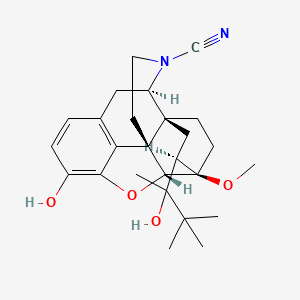
![Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate](/img/structure/B13415381.png)
